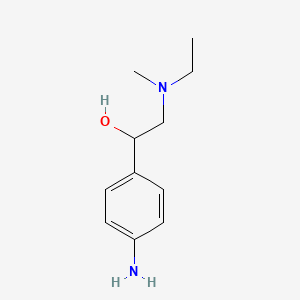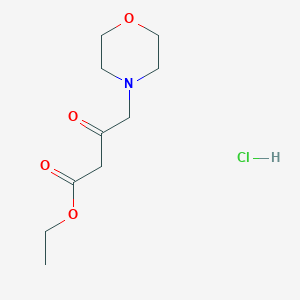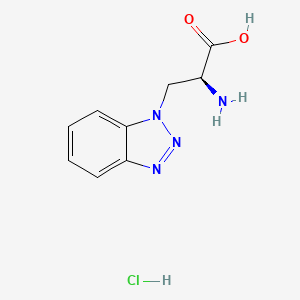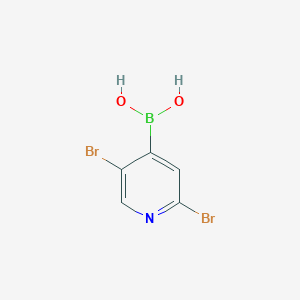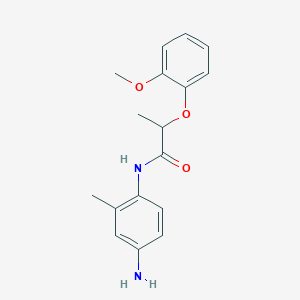
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide
説明
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide (also known as AMPP), is a synthetic amide compound with a unique structure and properties. It is a versatile compound that has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. AMPP has been studied extensively in recent years, and has shown promise in a range of applications.
科学的研究の応用
AMPP has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. It has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics. AMPP has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, AMPP has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics.
作用機序
The mechanism of action of AMPP is not yet fully understood, but it is believed to involve several processes. It is thought to act as a partial agonist at certain receptors, and may also interact with other proteins and enzymes. Additionally, AMPP is believed to interact with the cytochrome P450 system, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPP have been studied extensively, and have been found to have a wide range of effects. AMPP has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of various enzymes and proteins. It has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of various neurological disorders. Additionally, AMPP has been found to have beneficial effects on the cardiovascular system, and has been studied for its potential use in the treatment of various cardiovascular diseases.
実験室実験の利点と制限
The use of AMPP in lab experiments has several advantages. It is highly soluble in water and other solvents, and is relatively easy to synthesize and purify. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, there are also some limitations to the use of AMPP in lab experiments. It is not very soluble in organic solvents, and it can be difficult to obtain a high yield of the compound. Additionally, its mechanism of action is not yet fully understood, and it may interact with other compounds in unpredictable ways.
将来の方向性
The potential future applications of AMPP are vast, and the compound has already shown promise in a variety of areas. One possible future direction is the development of new drugs based on the compound. Additionally, AMPP could be used to develop new treatments for various diseases, such as cancer and neurological disorders. AMPP could also be used to study the structure and function of proteins, and to develop new methods of drug delivery. Finally, AMPP could be used to study the metabolism of drugs, and to develop new methods of drug metabolism and pharmacokinetics.
特性
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-10-13(18)8-9-14(11)19-17(20)12(2)22-16-7-5-4-6-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHDMJDCVRYVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1386631.png)
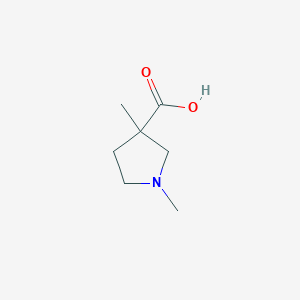

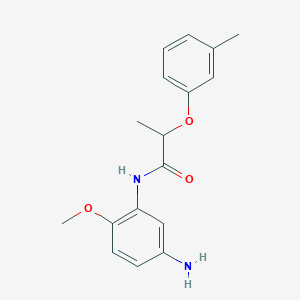



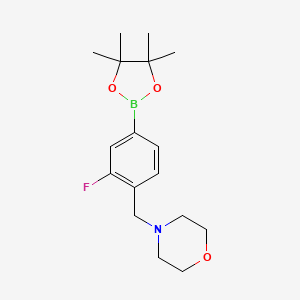
![3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid](/img/structure/B1386645.png)
